9,9-Bis(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene
Overview
Description
9,9-Bis(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene is a complex organic compound known for its unique structure and properties. This compound is part of the fluorene family, which consists of polycyclic aromatic hydrocarbons with a distinctive three-ring system. The presence of bulky 2-ethylhexyl groups and boronic ester functionalities makes it a valuable material in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Bis(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed coupling of a fluorene derivative with a boronic acid derivative. The reaction conditions require a palladium catalyst, a base (such as potassium carbonate), and a suitable solvent (e.g., toluene or water).
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up to produce larger quantities. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility. Quality control measures, such as chromatography and spectroscopy, are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: The fluorene core can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can be performed to convert the fluorene to fluorenol derivatives.
Substitution: The boronic ester groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like phenols and amines are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Fluorenone derivatives are formed.
Reduction: Fluorenol derivatives are produced.
Substitution: Substituted boronic esters or other functionalized derivatives are obtained.
Scientific Research Applications
This compound finds applications in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound can be employed in the development of fluorescent probes for biological imaging and diagnostics.
Industry: The compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism by which 9,9-Bis(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene exerts its effects depends on its specific application. For example, in OLEDs, the compound acts as a semiconducting material that facilitates the transport of electrons and holes, leading to the emission of light. The molecular targets and pathways involved include the interaction with other organic materials in the device, resulting in efficient electroluminescence.
Comparison with Similar Compounds
9,9-Dioctyl-2,7-dibromofluorene: Similar structure but with bromine substituents instead of boronic esters.
Poly(9,9-di-n-octylfluorenyl-2,7-diyl): A polymerized form of fluorene with octyl substituents.
Poly(9,9-dioctylfluorenyl-2,7-diyl): Another polymerized form with similar substituents.
Uniqueness: 9,9-Bis(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene stands out due to its boronic ester groups, which offer unique reactivity and potential for cross-coupling reactions. This makes it particularly useful in advanced synthetic applications and material science.
Properties
IUPAC Name |
2-[9,9-bis(2-ethylhexyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64B2O4/c1-13-17-19-29(15-3)27-41(28-30(16-4)20-18-14-2)35-25-31(42-44-37(5,6)38(7,8)45-42)21-23-33(35)34-24-22-32(26-36(34)41)43-46-39(9,10)40(11,12)47-43/h21-26,29-30H,13-20,27-28H2,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQUVDNJQVDOLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CC(CC)CCCC)CC(CC)CCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64B2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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